molecular formula C8H12N2 B156887 2-(Methylaminomethyl)aniline CAS No. 1904-69-4

2-(Methylaminomethyl)aniline

Cat. No. B156887
CAS RN: 1904-69-4
M. Wt: 136.19 g/mol
InChI Key: KNHJWNJISZHGDV-UHFFFAOYSA-N
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Description

2-(Methylaminomethyl)aniline is an organic compound with the molecular formula C8H12N2. It is a precursor to many industrial chemicals, and its main use is in the manufacture of precursors to polyurethane .


Molecular Structure Analysis

The molecular structure of 2-(Methylaminomethyl)aniline consists of an amine attached to a benzene ring. The compound has a molecular weight of 136.19 g/mol .


Chemical Reactions Analysis

Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .


Physical And Chemical Properties Analysis

2-(Methylaminomethyl)aniline has a boiling point of 114-118 °C (Press: 10 Torr) and a density of 1.021±0.06 g/cm3 (Predicted). Its pKa value is 9.53±0.10 (Predicted) .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

2-(Methylaminomethyl)aniline serves as a key intermediate in the synthesis of complex molecules. For instance, a method for the efficient N-monomethylation of primary aryl amines has been developed, showcasing its utility in creating N-methyl-N-aryl amines, crucial for synthesizing compounds like amyloid imaging agents for Alzheimer’s disease (Peng et al., 2009). Similarly, it has been used as a directing group in C-H amination mediated by cupric acetate, indicating its potential in modifying benzamide derivatives and facilitating the synthesis of quinazolinone derivatives, which have implications in drug development (Zhao et al., 2017).

Catalysis and Materials Science

In materials science, a palladium(II) complex of 2-(methylthio)aniline demonstrated high efficiency as a catalyst for Suzuki-Miyaura C-C coupling reactions in water, emphasizing the compound’s role in promoting eco-friendly chemical reactions (Rao et al., 2014). Furthermore, the electrochemical synthesis of polyaniline in the presence of poly(amidosulfonic acid)s showcases the application of related aniline derivatives in creating advanced materials with potential electronic and sensor applications (Nekrasov et al., 2008).

Environmental Technology

From an environmental perspective, polyamide nanofiltration membranes have been investigated to remove aniline from aqueous solutions, highlighting the compound’s relevance in addressing industrial pollution and wastewater treatment (Hidalgo et al., 2014). Additionally, potentiometric sensors based on poly(aniline) indicate the use of aniline derivatives in developing nonenzymatic glucose sensors, contributing to healthcare and environmental monitoring (Shoji & Freund, 2001).

Safety And Hazards

The safety and hazards of 2-(Methylaminomethyl)aniline are indicated by the GHS07 and GHS05 symbols. The hazard statements include H302-H314-H335, which indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research and development of anilines, including 2-(Methylaminomethyl)aniline, involve finding versatile ways to make anilines from abundant chemicals . There is also interest in developing new reactions that can fundamentally alter the idea of what can be used as a building block in the synthesis of anilines .

properties

IUPAC Name

2-(methylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHJWNJISZHGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473381
Record name 2-(methylaminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylaminomethyl)aniline

CAS RN

1904-69-4
Record name 2-(methylaminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(methylamino)methyl]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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